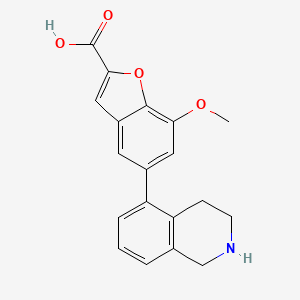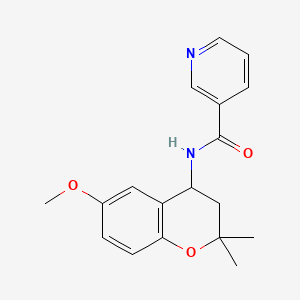![molecular formula C21H21NO3 B5466492 (1R*,2R*,6S*,7S*)-4-(2-phenoxybenzoyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5466492.png)
(1R*,2R*,6S*,7S*)-4-(2-phenoxybenzoyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R*,2R*,6S*,7S*)-4-(2-phenoxybenzoyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane, also known as PTZ-343, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mécanisme D'action
The mechanism of action of (1R*,2R*,6S*,7S*)-4-(2-phenoxybenzoyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane is not fully understood, but it is believed to work by inhibiting the activity of the enzyme phosphodiesterase 10A (PDE10A). PDE10A is involved in regulating the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain. By inhibiting PDE10A, this compound increases the levels of cAMP and cGMP, which can lead to increased neuronal activity and improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor and cognitive-enhancing properties, it has also been shown to have anti-inflammatory effects. It has been studied for its potential use in the treatment of inflammatory bowel disease and other inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (1R*,2R*,6S*,7S*)-4-(2-phenoxybenzoyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane is its high potency and selectivity for PDE10A. This makes it a useful tool for studying the role of PDE10A in various biological processes. However, its high potency can also be a limitation, as it can be difficult to determine the optimal concentration for use in experiments.
Orientations Futures
There are many potential future directions for research on (1R*,2R*,6S*,7S*)-4-(2-phenoxybenzoyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane. One area of interest is in the development of this compound analogs with improved pharmacokinetic properties and reduced toxicity. Another area of interest is in the use of this compound in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various areas of scientific research.
Méthodes De Synthèse
The synthesis of (1R*,2R*,6S*,7S*)-4-(2-phenoxybenzoyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane involves the reaction of 2-phenoxybenzoyl chloride with 10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a high yield.
Applications De Recherche Scientifique
(1R*,2R*,6S*,7S*)-4-(2-phenoxybenzoyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane has been studied for its potential applications in various areas of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-tumor properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models.
Propriétés
IUPAC Name |
[(3aR,4R,7S,7aS)-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindol-2-yl]-(2-phenoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c23-21(22-12-16-17(13-22)20-11-10-19(16)25-20)15-8-4-5-9-18(15)24-14-6-2-1-3-7-14/h1-9,16-17,19-20H,10-13H2/t16-,17+,19+,20- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMXHAROGQFCLS-KJWXAFIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3CN(CC3C1O2)C(=O)C4=CC=CC=C4OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H]3CN(C[C@@H]3[C@@H]1O2)C(=O)C4=CC=CC=C4OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B5466409.png)
![allyl 8-methyl-4-oxo-6-(2-phenylvinyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B5466411.png)

![2-(benzylsulfinyl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B5466438.png)
![5-methyl-2-(methylamino)-N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]benzamide](/img/structure/B5466443.png)
![5-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5466448.png)
![1-[4-biphenylyl(phenyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5466452.png)
![2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5466459.png)
![3-(allylthio)-6-(3-bromo-4,5-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5466462.png)

![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(4-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5466483.png)
![[2-oxo-2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)ethyl]amine dihydrochloride](/img/structure/B5466488.png)
![ethyl 1-[3-(3-tert-butylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5466504.png)
